
Cyclopropanecarboxaldehyde, 2-methyl-, trans-
Overview
Description
Cyclopropanecarboxaldehyde, 2-methyl-, trans- is a chemical compound with a fruity citrus-like aroma . It is a mixture of cis-2-methyl-2-(4-methylpent-3-enyl)cyclopropane-1-carbaldehyde and trans-2-methyl-2-(4-methylpent-3-enyl)cyclopropane-1-carbaldehyde .
Synthesis Analysis
The synthesis of Cyclopropanecarboxaldehyde involves the reaction of 1,2-Cyclobutanediol with boron trifluoride butyl etherate. The mixture is heated to 230°C, and the aldehyde and water distill into the receiver .Molecular Structure Analysis
The molecular weight of Cyclopropanecarboxaldehyde, 2-methyl-, trans- is 166.26, and its chemical formula is C11H18O . The compound is a colourless to slightly yellow liquid .Physical And Chemical Properties Analysis
Cyclopropanecarboxaldehyde, 2-methyl-, trans- is practically insoluble or insoluble in water but freely soluble in ethanol . It has a boiling point of 219-236°C . The refractive index is 1.494-1.531, and the specific gravity is 0.894-0.990 .Scientific Research Applications
Photochemical Properties : A study focused on the photochemical properties of certain anthraquinones revealed the generation of cyclopropanecarboxaldehyde as a product upon irradiation, indicating its potential role in photochemical reactions (Smart et al., 1997).
Biological Evaluation for Enzyme Inhibition : Cyclopropane-containing compounds have been evaluated for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, which are important in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Synthetic Chemistry Applications : Research in synthetic chemistry has shown the use of cyclopropane derivatives in the synthesis of complex molecules such as chrysanthemum dicarboxylic acids, which are important in various chemical syntheses (Fitzsimmons & Fraser-Reid, 1984).
[3 + 2] Cycloadditions : Studies on [3 + 2] cycloaddition reactions involving cyclopropanes have provided insights into the synthesis of tetrahydrofurans, which have applications in organic synthesis and medicinal chemistry (Yang et al., 2011).
Conformational Analysis : Investigations into the conformational equilibria of cyclopropanecarboxaldehyde and its derivatives have provided valuable information on the stability and structure of these molecules, which is crucial for understanding their reactivity and interactions in various chemical contexts (Badawi, 1991).
Microwave Spectroscopy : Studies using microwave spectroscopy have explored the dipole moments and torsional potential constants of cyclopropanecarboxaldehyde, contributing to a deeper understanding of its physical properties (Volltrauer & Schwendeman, 1971).
Safety and Hazards
Cyclopropanecarboxaldehyde, 2-methyl-, trans- is classified as a highly flammable liquid and vapor. It causes severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(1R,2R)-2-methylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHIAJUNPNXHL-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538795 | |
| Record name | (1R,2R)-2-Methylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50991-21-4 | |
| Record name | (1R,2R)-2-Methylcyclopropane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80538795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



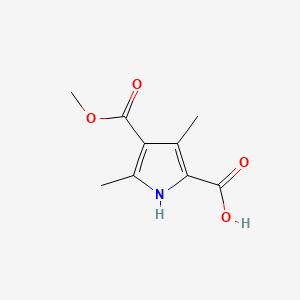
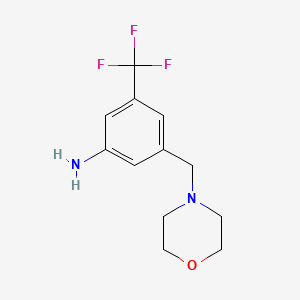
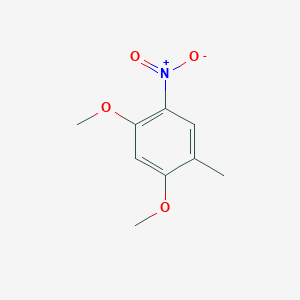




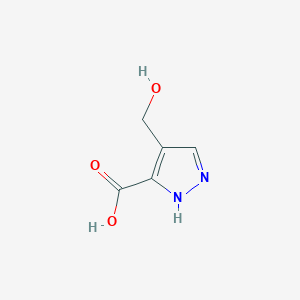
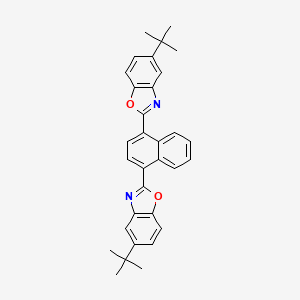




![2-Pentanone, 4-[(4-fluorophenyl)imino]-](/img/structure/B3053046.png)